Ethyl 3-imino-3-(methylamino)propanoate
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Overview
Description
Ethyl 3-imino-3-(methylamino)propanoate is a chemical compound with the molecular formula C6H12N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both imino and methylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-imino-3-(methylamino)propanoate typically involves multiple steps. One common method starts with the reaction of ethyl 3-(methylamino)propanoate with an appropriate reagent to introduce the imino group. This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-imino-3-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: The imino and methylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
Ethyl 3-imino-3-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-imino-3-(methylamino)propanoate involves its interaction with molecular targets, such as enzymes and receptors. The imino and methylamino groups play a key role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(methylamino)propanoate: Lacks the imino group, resulting in different chemical properties and reactivity.
Ethyl 3-amino-3-(methylamino)propanoate: Contains an additional amino group, which can alter its biological activity and chemical behavior.
Ethyl 3-(dimethylamino)propanoate: Features a dimethylamino group instead of the imino group, leading to distinct properties.
Uniqueness
Ethyl 3-imino-3-(methylamino)propanoate is unique due to the presence of both imino and methylamino groups, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-amino-3-methyliminopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-3-10-6(9)4-5(7)8-2/h3-4H2,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGHINHPPHGAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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